Cas no 13649-88-2 (21-Deacetoxy Deflazacort)

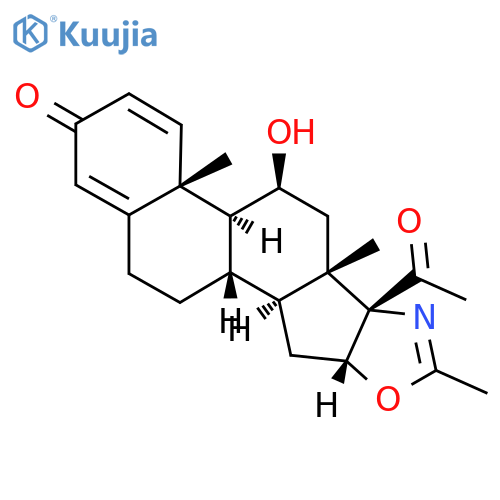

21-Deacetoxy Deflazacort structure

商品名:21-Deacetoxy Deflazacort

21-Deacetoxy Deflazacort 化学的及び物理的性質

名前と識別子

-

- Deflazacort

- 11b,21-Dihydroxy-2'-methyl-5'bH-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate

- DEFLAZACORT INTERMEDIATE

- (4AR,4BS,5S,6AS,9AR,10AS,10BS)-6B-ACETYL-5-HYDROXY-4A,6A,8-TRIMETHYL-4A,4B,5,6,6A,6B,9A,10,10A,10B,11,12-DODECAHYDRO-9-OXA-7-AZA-PENTALENO[2,1-A]PHENANTHREN-2-ONE

- (4AR,4BS,5S,6AS,9AR,10AS,10BS)-6B-ACETYL-5-HYDROXY-4A,6A,8-TRIMETHYL-4A,4B,5,6,6A,6B,9A,10,10A,10B,11,12-DODECAHYDRO-9-...

- 21-Deacetoxy Deflazacort

- 11beta-Hydroxy-2'-methyl-5'betaH-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione

- Desacetoxy Deflazacort

- Deflazacort intermediates

- Deflazacort Intermediate (D5)

- (6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)

- PREGNA-1,4-DIENE-11B-OL-17A,16A-D-2-METHYL-OXAZOLINE-3,20-DIONE

- 11β-hydroxy-2'-Methyl-5'βH-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione

- (11beta,16beta)-11-hydroxy-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione

- (6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-Acetyl-7-hydroxy-6a,8a,10-trimethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-4(2H)-one

- YZ5KNW2BZH

- (1S,2S,4R,8S,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one

- (1S,2S,4R,8S,9S,11S,12S,13R)-8-ACETYL-11-HYDROXY-6,9,13-TRIMETHYL-5-OXA-7-AZAPENTACYCLO[10.8.0.0(2),?.0?,?.0(1)(3),(1)?]ICOSA-6,14,17-TRIEN-16-ONE

- CS-0144084

- 11beta-hydroxy-2'-methyl-(16beta)-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione

- 21-Desacetoxydeflazacort; (11beta,16beta)-11-Hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione; 5'betaH-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, 11beta-hydroxy-2'-methyl- (8CI)

- PD118134

- HY-134520

- (11beta,16beta)-11beta-hydroxy-2'-methyl-5betaH-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione

- Deflzazcort intermediate

- 5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, 11-hydroxy-2'-methyl-, (11beta,16beta)-

- BCP08483

- 13649-88-2

- 5'betaH-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, 11beta-hydroxy-2'-methyl-

- 21-Desacetoxydeflazacort

- Q-102819

-

- インチ: InChI=1S/C23H29NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-20,27H,5-6,10-11H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-,23+/m0/s1

- InChIKey: WQUXBQVUVGNOKK-AAZVSSJSSA-N

- ほほえんだ: O1C(C)=N[C@]2(C(C)=O)[C@@]1([H])C[C@@]1([H])[C@]3([H])CCC4=CC(C=C[C@]4(C)[C@@]3([H])[C@H](C[C@@]12C)O)=O

計算された属性

- せいみつぶんしりょう: 383.21000

- どういたいしつりょう: 383.21

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 1

- 複雑さ: 872

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 76A^2

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.39

- ゆうかいてん: 275-280 ºC

- ふってん: 544.2±50.0 °C at 760 mmHg

- フラッシュポイント: 282.9±30.1 °C

- 屈折率: 1.675

- PSA: 75.96000

- LogP: 2.45560

- じょうきあつ: No data available

21-Deacetoxy Deflazacort セキュリティ情報

- シグナルワード:Warning

- 危害声明: H312 (100%) H315 (100%) H319 (100%)

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H312 (100%) H315 (100%) H319 (100%)

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

21-Deacetoxy Deflazacort 税関データ

- 税関コード:2937290090

- 税関データ:

中国税関コード:

2937290090

21-Deacetoxy Deflazacort 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D198000-50mg |

21-Deacetoxy Deflazacort |

13649-88-2 | 50mg |

$917.00 | 2023-05-18 | ||

| TRC | D198000-10mg |

21-Deacetoxy Deflazacort |

13649-88-2 | 10mg |

$ 219.00 | 2023-09-08 | ||

| TRC | D198000-5mg |

21-Deacetoxy Deflazacort |

13649-88-2 | 5mg |

$ 131.00 | 2023-09-08 | ||

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80432-5mg |

11β-Hydroxy-2'-methyl-5'βH-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione |

13649-88-2 | 98.0% | 5mg |

¥220 | 2021-05-07 | |

| A2B Chem LLC | AA48947-10mg |

(6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-Acetyl-7-hydroxy-6a,8a,10-trimethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-4(2H)-one |

13649-88-2 | 10mg |

$212.00 | 2024-04-20 | ||

| Chemenu | CM141523-100g |

(6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-Acetyl-7-hydroxy-6a,8a,10-trimethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1'4,5]indeno[1,2-d]oxazol-4(2H)-one |

13649-88-2 | 95% | 100g |

$580 | 2023-03-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-397351-10 mg |

21-Deacetoxy Deflazacort, |

13649-88-2 | 10mg |

¥2,181.00 | 2023-07-11 | ||

| TRC | D198000-100mg |

21-Deacetoxy Deflazacort |

13649-88-2 | 100mg |

$ 1629.00 | 2023-09-08 | ||

| Chemenu | CM141523-100g |

(6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-Acetyl-7-hydroxy-6a,8a,10-trimethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-4(2H)-one |

13649-88-2 | 95% | 100g |

$580 | 2021-08-05 | |

| Chemenu | CM141523-25g |

(6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-Acetyl-7-hydroxy-6a,8a,10-trimethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-4(2H)-one |

13649-88-2 | 95% | 25g |

$234 | 2021-08-05 |

21-Deacetoxy Deflazacort 関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

13649-88-2 (21-Deacetoxy Deflazacort) 関連製品

- 13649-57-5(21-Desacetyl Deflazacort)

- 14484-47-0(Deflazacort)

- 72099-45-7(6b-Hydroxy-21-desacetyl Deflazacort)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:13649-88-2)21-Deacetoxy Deflazacort

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ